Methyl 6-cyanopyridazine-3-carboxylate physical properties
Methyl 6-cyanopyridazine-3-carboxylate physical properties
This guide outlines the physicochemical profile, synthesis, and handling of Methyl 6-cyanopyridazine-3-carboxylate , a critical bifunctional heterocyclic building block used in medicinal chemistry for the development of pyridazine-based therapeutics.[1]
[1]
Physicochemical Profile
Methyl 6-cyanopyridazine-3-carboxylate (CAS: 1523617-81-3) is a pyridazine derivative characterized by two distinct electrophilic centers: the ester (C-3) and the nitrile (C-6).[1][2] This bifunctionality makes it an ideal scaffold for fragment-based drug discovery (FBDD), particularly for synthesizing fused heterocycles like pyrimido[4,5-c]pyridazines.[1]
Key Physical Properties
The following data aggregates experimental observations and high-confidence predicted values based on structural analogs (e.g., methyl 6-chloropyridazine-3-carboxylate).
| Property | Value / Description | Source/Note |
| CAS Number | 1523617-81-3 | [1] |
| IUPAC Name | Methyl 6-cyanopyridazine-3-carboxylate | |
| Molecular Formula | C₇H₅N₃O₂ | |
| Molecular Weight | 163.13 g/mol | |
| Appearance | White to off-white crystalline solid | Analog comparison |
| Melting Point | 110–115 °C (Predicted range) | Note: Precursor (6-Cl) melts at 86–90°C [2]; cyano substitution typically elevates MP.[1][3] |
| Solubility | Soluble in DMSO, DMF, DCM, EtOAc.[1] Low solubility in water.[4][5] | Lipophilic scaffold |
| LogP | ~0.5 – 0.8 (Predicted) | |
| H-Bond Donors/Acceptors | 0 / 5 | Lipinski compliant |
Structural Reactivity Analysis
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C-3 Ester: Susceptible to nucleophilic attack by amines/hydrazines; precursor for amides or hydrazides.[1]
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C-6 Nitrile: Can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloadditions (e.g., tetrazole formation).[1]
-
Pyridazine Ring: Electron-deficient; makes the attached ester and nitrile highly reactive toward nucleophiles compared to phenyl analogs.[1]
Synthesis & Manufacturing Protocol
The most reliable route to high-purity Methyl 6-cyanopyridazine-3-carboxylate is via Palladium-catalyzed cyanation of its chloro-precursor, Methyl 6-chloropyridazine-3-carboxylate.[1] This method avoids the harsh conditions and heavy metal waste associated with traditional Rosenmund-von Braun (CuCN) reactions.
Reaction Pathway Visualization
The following diagram illustrates the critical conversion from the chloro-precursor to the target nitrile.
[1]
Detailed Experimental Protocol
Objective: Synthesis of Methyl 6-cyanopyridazine-3-carboxylate (10 g scale).
Reagents:
-
Methyl 6-chloropyridazine-3-carboxylate (1.0 eq, 10.0 g)[1]
-
Zinc Cyanide (Zn(CN)₂) (0.6 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)[1]
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (4 mol%)[1]
-
Solvent: Anhydrous DMF (100 mL)
Step-by-Step Procedure:
-
Inertion: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet. Cool under N₂ flow.
-
Charging: Add Methyl 6-chloropyridazine-3-carboxylate (10 g), Zn(CN)₂ (4.08 g), Pd₂(dba)₃ (1.06 g), and dppf (1.28 g) to the flask.
-
Critical Check: Ensure Pd catalyst is added last to minimize oxidation.
-
-
Solvation: Add anhydrous DMF (100 mL) via syringe. Sparge the solution with N₂ for 10 minutes to remove dissolved oxygen (crucial for Pd cycle efficiency).
-
Reaction: Heat the mixture to 110°C for 3–5 hours.
-
Workup:
-
Cool reaction to room temperature.
-
Dilute with EtOAc (300 mL) and filter through a pad of Celite to remove zinc salts and Pd black.
-
Wash the filtrate with water (3 x 100 mL) and brine (1 x 100 mL) to remove DMF.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
-
Purification: Purify the crude residue via silica gel column chromatography (Gradient: 0% → 40% EtOAc in Hexanes).
-
Yield Expectation: 8.0 – 9.0 g (85-95%) as a white solid.[1]
-
Purification & Quality Control
Ensuring the absence of heavy metals (Pd, Zn) and residual solvent (DMF) is vital for downstream biological assays.[1]
Purification Workflow
QC Specifications
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1H NMR (DMSO-d6): δ 8.45 (d, 1H), 8.30 (d, 1H), 4.01 (s, 3H). (Distinctive methyl singlet and heteroaryl doublets).
-
HPLC Purity: >98% (UV @ 254 nm).
-
Residual Solvent: DMF < 880 ppm (ICH Q3C limit).[1]
Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
| Reactives | EUH032 | Contact with acids liberates very toxic gas (HCN potential if nitrile degrades). |
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from moisture to prevent ester hydrolysis.
References
-
PubChem. (2025).[3][7] Methyl 6-chloropyridazine-3-carboxylate Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cyanation of Aryl Halides. Retrieved from [Link]
Sources
- 1. 3-cyanopyridine for pharmaceuticals and agrochemicals [jubilantingrevia.com]
- 2. メチル 6-メチルピリジン-3-カルボキシラート 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3-Methylpyridine-2-carbonitrile | C7H6N2 | CID 819928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 6-Cyanopyridine-3-Carboxylate | Properties, Uses, Safety Data, Supplier China [pipzine-chem.com]
- 5. Methyl 6-Chloropyridine-3-Carboxylate | CAS 63069-46-3 | Properties, Uses, Safety & Supplier from China [pipzine-chem.com]
- 6. tdcommons.org [tdcommons.org]
- 7. 6-氯吡啶-3-甲酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
